3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride
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Overview
Description
“3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride” is a chemical compound with the molecular formula C9H18N2O2•HCl . It is a powder in physical form . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? . This indicates the presence of a morpholinyl group and an amino group in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.71 . It is a powder in physical form and should be stored at room temperature .Scientific Research Applications
Conformational Analyses and Crystal Structures
Studies have explored the conformational analyses and crystal structures of related compounds, providing insights into their molecular arrangements. The crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including the hydrochloride form, have been characterized by X-ray diffraction analysis. These studies reveal varied conformations and crystal packing, dominated by hydrogen-bonded chains or rings, depending on the compound. Such structural insights are fundamental for understanding the physicochemical properties and potential interactions of 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one hydrochloride in various environments (Nitek et al., 2020).
Inhibitive Performance on Corrosion
Research into the inhibitive performance of tertiary amines, including compounds similar to 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one hydrochloride, on carbon steel corrosion has shown promising results. The electrochemical performance of such compounds suggests their potential as anodic inhibitors, improving with concentration. This opens avenues for the application of 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one hydrochloride in materials science, particularly in corrosion protection (Gao, Liang, & Wang, 2007).
Antitumor Activity
The synthesis and evaluation of derivatives for antitumor activity are significant areas of research. Some studies focused on tertiary aminoalkanol hydrochlorides, similar in structure to 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one hydrochloride, have identified compounds with potential antitumor properties. These findings could direct future research into the therapeutic applications of 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one hydrochloride, particularly in oncology (Isakhanyan et al., 2016).
DNA Interaction Studies
Explorations into the interactions between Mannich base derivatives and DNA have utilized compounds with structural similarities to 3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one hydrochloride. Such studies are crucial for understanding the molecular mechanisms of action and potential therapeutic uses of these compounds in genetic disorders or cancer treatment (Istanbullu et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
3-amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7-5-11(6-8(2)13-7)9(12)3-4-10;/h7-8H,3-6,10H2,1-2H3;1H/t7-,8+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXAYDUFIPAJKP-KVZVIFLMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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